molecular formula C20H19NO4 B5512635 N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5512635
M. Wt: 337.4 g/mol
InChI Key: DHFLAKZHMNAILN-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarin derivatives are often synthesized through various methods, including the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .

Scientific Research Applications

Antimicrobial Activity

This compound, due to its coumarin core structure, may exhibit significant antimicrobial properties. Coumarins are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. The presence of the acetamide group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Applications

The structural similarity to known anti-inflammatory compounds suggests that this molecule could act as an inhibitor of pro-inflammatory cytokines. Research on similar structures has shown potential in reducing inflammation and pain, which could be explored with this compound as well .

Anticancer Research

Coumarin derivatives have been widely used as precursors for the synthesis of anticancer agents. The specific substitutions on the coumarin ring, such as the phenyl group, could be investigated for their role in cancer cell inhibition and could lead to the development of novel chemotherapeutic drugs .

Alzheimer’s Disease Research

Compounds with a coumarin base have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. The particular configuration of substituents on this compound might interact with biological targets related to Alzheimer’s, providing a new avenue for research into disease-modifying treatments .

Anticoagulant Properties

The coumarin system is the backbone of several anticoagulant drugs like warfarin. The unique structure of this compound could be studied for its potential to act as a blood thinner, which is crucial in the prevention of thrombotic disorders .

Antioxidant Potential

The oxidative stress response is a key area of research, especially in the context of aging and chronic diseases. This compound’s structure suggests it could have antioxidant properties, scavenging free radicals and reducing oxidative damage in cells .

Antiviral Research

Given the ongoing need for new antiviral agents, the coumarin core of this compound, combined with its other functional groups, might be effective against various viral infections. Its efficacy against specific viruses could be a subject of future pharmacological studies .

Enzyme Inhibition

Many coumarin derivatives are known to inhibit enzymes that are crucial for the survival of pathogens or cancer cells. This compound could be explored as a potential enzyme inhibitor, which is a strategy often used in drug development to halt disease progression .

properties

IUPAC Name

N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-17(24-12-18(22)21(2)3)10-9-15-16(11-19(23)25-20(13)15)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLAKZHMNAILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324757
Record name N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

307547-37-1
Record name N,N-dimethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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